molecular formula C7H4F3NO3 B075305 4-Nitro-2-(trifluoromethyl)phenol CAS No. 1548-61-4

4-Nitro-2-(trifluoromethyl)phenol

Cat. No.: B075305
CAS No.: 1548-61-4
M. Wt: 207.11 g/mol
InChI Key: GWGZFNRFNIXCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-2-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F3NO3. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenol ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(trifluoromethyl)phenol typically involves the nitration of 2-(trifluoromethyl)phenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group (-OH) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides (R-X) in the presence of a base can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-nitro-2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-amino-2-(trifluoromethyl)phenol.

    Substitution: Formation of various alkylated phenol derivatives.

Scientific Research Applications

4-Nitro-2-(trifluoromethyl)phenol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenol: Similar structure but lacks the nitro group.

    2-Nitro-4-(trifluoromethyl)benzoic acid: Contains a carboxyl group instead of a hydroxyl group.

    4-Hydroxy-3-nitrobenzotrifluoride: Similar structure with different positioning of functional groups.

Uniqueness: 4-Nitro-2-(trifluoromethyl)phenol is unique due to the combination of the nitro and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-nitro-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(11(13)14)1-2-6(5)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGZFNRFNIXCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165720
Record name Phenol, 4-nitro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1548-61-4
Record name Phenol, 4-nitro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001548614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-nitro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-2-(trifluoromethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

450 g of 2-chloro-5-nitro-benzotrifluoride in 1,250 ml of methanol and 35 g of tetraethylammonium chloride are initially introduced. 1,000 g of an aqueous, 50% strength potassium hydroxide solution are then added dropwise (1 hour), the temperature being kept at a maximum of 40° C. by cooling. About 30 minutes after the addition has ended, the mixture is heated to 80° C. for 6 hours, cooled and rendered acid with concentrated hydrochloric acid. The mixture is extracted several times with 300 ml of methylene chloride each time, and the organic phase is dried with sodium sulphate and freed from the solvent under reduced pressure. About 413 g of crude product, melting point: 90°-95° C., are obtained with a purity of about 95% according to analysis by gas chromatography. After recrystallisation from toluene, or distillation under 0.5 mm, pure 4-nitro-2-trifluoromethylphenol is obtained, melting point: 134° C.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
35 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 24.73 g (110.7 mmol) 6-methoxy-5-nitrobenzotrifluoride in 260 ml acetic acid and 130 ml of aqueous HBr solution (62%) was heated to reflux for 96 h, cooled down, evaporated and taken up in aqueous saturated NaHCO3 solution/Et2O (3×). The organic phases were washed with aqueous 10% NaCl, dried over sodium sulfate, and evaporated to dryness to yield 19.27 g of the title compound as yellow solid of mp. 103–104° C.
Quantity
24.73 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitro-2-(trifluoromethyl)phenol
Reactant of Route 2
4-Nitro-2-(trifluoromethyl)phenol
Reactant of Route 3
4-Nitro-2-(trifluoromethyl)phenol
Reactant of Route 4
4-Nitro-2-(trifluoromethyl)phenol
Reactant of Route 5
4-Nitro-2-(trifluoromethyl)phenol
Reactant of Route 6
Reactant of Route 6
4-Nitro-2-(trifluoromethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.